molecular formula C17H14FN3O2S B2708360 6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-80-0

6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2708360
CAS No.: 946270-80-0
M. Wt: 343.38
InChI Key: ZRPJXLFHCNCLKN-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
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Biological Activity

The compound 6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structure

The synthesis of this compound typically involves a cyclocondensation reaction that yields various derivatives with different aryl substitutions. The presence of the p-fluorobenzyl group is crucial for enhancing its biological activity against specific targets like PARP-1 and PARP-2 enzymes. The structural formula can be represented as follows:

C15H14FN3O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Inhibition of PARP Enzymes

Recent research indicates that compounds containing the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold exhibit significant inhibitory effects on PARP enzymes. Specifically:

  • PARP-1 and PARP-2 Inhibition : Studies have shown that the compound completely inhibits PARP-2 at a concentration of 10 µM while showing varying degrees of inhibition against PARP-1 (23.85% - 50.21% residual activity) .

Selectivity and Potency

The selectivity towards PARP isoforms is influenced by the N1-substituent:

  • N1-p-Fluorobenzyl Group : This substitution leads to a potent and non-selective inhibitor profile against both PARP-1 and PARP-2 .
  • Other Substituents : Variations in N1 substituents yield different selectivity profiles; for instance, compounds with alkyl groups showed weaker inhibition .

Study 1: Efficacy Against Cancer Cells

In a comparative study evaluating various pyrrolo[3,4-d]pyrimidine derivatives:

  • The compound exhibited potent nanomolar activity against tumor cell lines such as KB and IGROV1.
  • Selectivity for folate receptors was noted in some derivatives but not in others .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed:

  • Compounds with the p-fluorobenzyl group had enhanced potency due to improved binding affinity to the enzyme active site.
  • Modifications in the thiophene ring also influenced biological activity significantly .

Data Summary Table

CompoundTarget EnzymeIC50 (µM)SelectivityResidual Activity (%)
6-(4-FB)-TetrahydropyrimidinePARP-110Non-selective23.85 - 50.21
6-(4-FB)-TetrahydropyrimidinePARP-210Selective0

Legend:

  • FB : Fluorobenzyl

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-11-5-3-10(4-6-11)8-21-9-12-14(16(21)22)15(20-17(23)19-12)13-2-1-7-24-13/h1-7,15H,8-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPJXLFHCNCLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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